molecular formula C10H7ClO B121095 1-chloro-4-phenyl-3-Butyn-2-one CAS No. 176648-09-2

1-chloro-4-phenyl-3-Butyn-2-one

Cat. No. B121095
CAS RN: 176648-09-2
M. Wt: 178.61 g/mol
InChI Key: GAOISFBPSVUIIA-UHFFFAOYSA-N
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Description

1-Chloro-4-phenyl-3-butyn-2-one is a chemical compound with the molecular formula C10H7ClO . It is an intermediate used in reactions with organometallic reagents .


Synthesis Analysis

The synthesis of 1-chloro-4-phenyl-3-butyn-2-one involves reactions with organometallic reagents . It has been reported that 4-phenyl-3-butyn-2-one reacts with bromine chloride and iodine monochloride in CH2Cl2, CH2Cl2/pyridine, and MeOH .


Molecular Structure Analysis

The molecular structure of 1-chloro-4-phenyl-3-butyn-2-one consists of 10 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI string representation of its structure is InChI=1S/C10H7ClO/c11-8-10 (12)7-6-9-4-2-1-3-5-9/h1-5H,8H2 .


Chemical Reactions Analysis

1-Chloro-4-phenyl-3-butyn-2-one is involved in various chemical reactions. For instance, 3-butyn-2-one undergoes an asymmetric double-Michael reaction with ortho-tosylamidophenyl malonate catalyzed by chiral aminophosphines to yield indolines . It also undergoes a double Michael reaction with nitrogen-containing tethered diacid to give pipecolic acid derivatives .


Physical And Chemical Properties Analysis

1-Chloro-4-phenyl-3-butyn-2-one has a molecular weight of 178.61 g/mol . It has a melting point of 37 °C and a boiling point of 136-138 °C under a pressure of 7 Torr . The density of this compound is predicted to be 1.20±0.1 g/cm3 .

Scientific Research Applications

Drug Metabolism Studies

1-chloro-4-phenyl-3-butyn-2-one: has been used in studies to understand its metabolism in rat liver preparations. The compound undergoes reductive metabolism, where the triple bond and carbonyl group are reduced . This research provides insights into the metabolic pathways and potential interactions of pharmaceuticals within biological systems.

Organometallic Reactions

This compound serves as an intermediate in reactions with organometallic reagents . Its unique structure allows for the formation of complex molecules, which can be pivotal in the development of new materials or drugs.

Synthesis of Diterpenoids

In the field of natural product synthesis, 1-chloro-4-phenyl-3-butyn-2-one is utilized for the synthesis of clerodane diterpenoid, a compound with various biological activities . This application is significant for the discovery of new drugs derived from natural substances.

Arylation Processes

The compound is involved in stereoselective arylation processes mediated by gallium (III) chloride, leading to the formation of (E)-α,β-unsaturated ketones . This is particularly useful in synthetic chemistry for creating compounds with specific configurations and properties.

Enzymatic Reduction Research

Research into the enzymatic reduction of 1-chloro-4-phenyl-3-butyn-2-one has led to the discovery of a new type of reductase enzyme in rat liver microsomes . This finding could have implications for understanding enzyme mechanisms and designing enzyme inhibitors.

Pharmacokinetics

The study of how 1-chloro-4-phenyl-3-butyn-2-one is absorbed, distributed, metabolized, and excreted in organisms can provide valuable information for drug development and safety assessments .

Inhibition Studies

1-chloro-4-phenyl-3-butyn-2-one: has been shown to inhibit ethoxyresorufin-O-dealkylase activity in rat liver microsomes . This suggests potential applications in studying the inhibition of specific enzymes involved in drug metabolism.

Chiral Chemistry

The compound’s ability to form enantiomers during its reduction by liver microsomes and cytosol has been observed . This property is essential for the development of chiral drugs, which can have different biological effects depending on their orientation.

Mechanism of Action

Target of Action

The primary target of 1-chloro-4-phenyl-3-butyn-2-one is the vacuolar-type H±ATPase . This enzyme plays a crucial role in maintaining the pH balance within cells and is involved in various cellular processes, including protein processing and degradation .

Mode of Action

1-chloro-4-phenyl-3-butyn-2-one is an electron-deficient alkyne. It is suggested that the compound induces nematode paralysis and death by forming a vinyl sulfide linkage . This linkage is speculated to result from a chemoselective cysteine modification of unprotected peptides .

Biochemical Pathways

The compound’s interaction with vacuolar-type h±atpase suggests it may disrupt processes dependent on this enzyme, such as protein processing and degradation .

Pharmacokinetics

It has a molecular weight of 178.62 and a density of 1.20±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of 1-chloro-4-phenyl-3-butyn-2-one’s action is the induction of nematode paralysis and death . This is likely due to the disruption of normal cellular processes through its interaction with vacuolar-type H±ATPase .

Action Environment

The efficacy and stability of 1-chloro-4-phenyl-3-butyn-2-one may be influenced by various environmental factors. For instance, the compound’s boiling point (136-138 °C at 7 Torr) and melting point (37 °C) suggest it may be stable under normal environmental conditions . .

properties

IUPAC Name

1-chloro-4-phenylbut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOISFBPSVUIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451657
Record name 1-chloro-4-phenyl-3-Butyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloro-4-phenyl-3-Butyn-2-one

CAS RN

176648-09-2
Record name 1-chloro-4-phenyl-3-Butyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Anhydrous ZnCl2 (10 g, 73 mmol) was dissolved in THF (50 mL) and the solution cooled to 0° C. in an ice bath. In another flask phenylacetylene (8.0 mL, 73 mmol) was dissolved in THF (50 mL), cooled to 0° C. in an ice bath, and treated with n-butyllithium (32 mL of a 2.2M solution in hexane, 70 mmol). After 20 minutes the phenylethynyllithium solution was added via cannula to the ZnCl2 solution. After an additional 20 minutes Pd(PPh3)4 (1.23 g, 1.06 mmol) was added to the alkynylzinc solution. The resulting yellow solution was treated with chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 10 minutes. After 2 h at 0° C. the reaction mixture was quenched by the addition of cold aqueous 1M HCl (50 mL), and diethyl ether (500 mL). The acidic aqueous was extracted with diethyl ether (2×50 mL) and the combined organic extracts were washed with water (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL). The dark solution was dried and decolorized over Na2SO4 and charcoal and filtered through a pad of Celite™. The pad was washed thoroughly with ethyl acetate and the combined filtrates were concentrated in vacuo to afford a dark brown oil. The crude product was purified by column chromatography eluting with hexane, 99:1, 98:2, 96:4, then 94:6 hexane:ethyl acetate to afford 1-chloro-4-phenyl-3-butyn-2-one (7.83 g, 60% yield) as an orange oil which darkened and partially solidified upon standing in the freezer. 1H NMR (CDCl3, 300 MHz) δ 7.63–7.60 (m, 2H), 7.53–7.39 (m, 3H), 4.33 (s, 3H). MS (EI ionization) 178 (35Cl M+), 180 (37Cl M+).
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50 mL
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10 g
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alkynylzinc
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1.23 g
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8 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.